3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Description

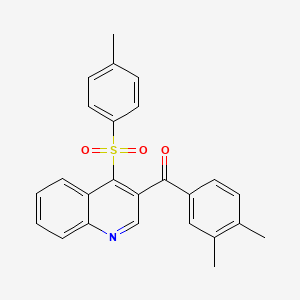

3-(3,4-Dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by two distinct substituents: a 3,4-dimethylbenzoyl group at position 3 and a 4-methylbenzenesulfonyl group at position 4 of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, driven by their structural versatility.

These structural features position the compound within a broader class of diarylquinolines, which are explored for bioactivity and material properties .

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3S/c1-16-8-12-20(13-9-16)30(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFFVQCMKWZRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dimethylphenyl with 4-tosylquinoline-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Corresponding alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Analysis

The table below compares key structural features and properties of 3-(3,4-dimethylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline with analogous compounds from the literature:

Abbreviations : DMBz = dimethylbenzoyl; MeBSO₂ = methylbenzenesulfonyl; ClPh = chlorophenyl; MeOPh = methoxyphenyl; FPh = fluorophenyl.

Key Observations:

- Substituent Diversity : The target compound’s 3,4-dimethylbenzoyl group distinguishes it from analogs with halogenated (e.g., 4-ClPh) or methoxylated (e.g., 4-MeOPh) aryl groups. These substituents modulate electronic effects (e.g., electron-withdrawing Cl vs. electron-donating MeO) and steric bulk, which can alter binding to biological targets or solubility .

- Sulfonyl vs.

- Bioactivity Trends: Triazolo-fused quinolines (e.g., compound 3f) exhibit potent anticonvulsant activity due to enhanced π-π stacking and receptor affinity . The target compound’s benzoyl-sulfonyl combination may favor alternative mechanisms, such as kinase inhibition or anti-inflammatory effects, common in diarylquinolines .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Melting Points: 4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k) melts at 223–225°C , suggesting that the target compound’s bulkier substituents may raise its melting point, impacting formulation.

- Drug-Likeness : Molecular dynamics simulations for 2-(4-ClPh)-4-(3,4-DiMeOPh)-6-MeO-3-MeQ predict favorable ADME profiles, a trait extendable to the target compound due to structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.